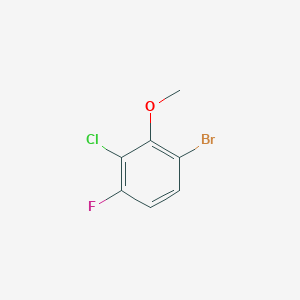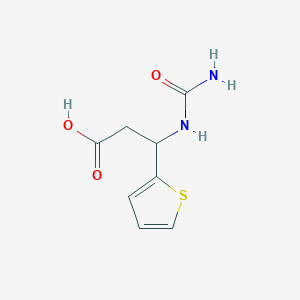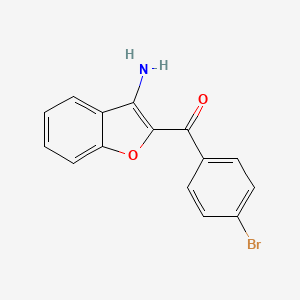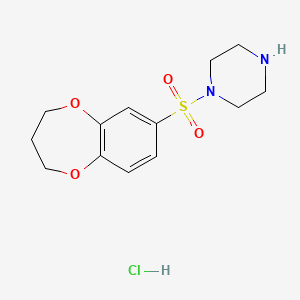
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester is a chemical compound with the CAS Number: 2377605-95-1. It has a molecular weight of 333.22 and its IUPAC name is 1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole . It is used as a pharmaceutical intermediate .
Chemical Reactions Analysis
Pinacol boronic esters are known to be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Polymerization
- Boronic Acid Ester Synthesis : Boronic acids and esters are pivotal in synthetic organic chemistry, particularly in Suzuki coupling reactions, a cornerstone method for forming carbon-carbon bonds. Research by Mandolesi et al. (2002) demonstrates the synthesis of benzene- and pyridinediboronic acids from organotin compounds, highlighting the versatility of boronic esters in cross-coupling reactions (Mandolesi et al., 2002). Similarly, Nojima et al. (2016) discuss the synthesis of π-conjugated polymers with boronic acid (ester) moieties, underscoring the role of boronic esters in polymer chemistry (Nojima et al., 2016).
Catalysis and Coupling Reactions
- Cross-Coupling Reactions : Ishiyama et al. (1996) report on the palladium-catalyzed cross-coupling reactions of bis(boryl)-alkenes with organic halides to afford pinacol esters of boronic acids, highlighting the utility of boronic esters in facilitating diverse organic transformations (Ishiyama et al., 1996). This is further supported by research on the Suzuki-Miyaura coupling polymerization, which leverages boronic acid (ester) moieties for the synthesis of high-molecular-weight π-conjugated polymers (Nojima et al., 2016).
Analytical and Material Science Applications
- Analytical Challenges and Solutions : The analysis of highly reactive pinacolboronate esters poses significant analytical challenges due to their propensity for hydrolysis. Zhong et al. (2012) discuss strategies to overcome these challenges, emphasizing the importance of boronic esters in the synthesis of complex molecules and the necessity for precise analytical methods to assess their purity (Zhong et al., 2012).
Safety and Hazards
The safety signal word for this compound is “Warning”. Precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330. Hazard statements include H302-H315-H319 . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to be used in metal-catalyzed carbon-carbon bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The 1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, the boronic acid or its derivative (the nucleophile) is transferred from boron to a transition metal, such as palladium .
Biochemical Pathways
The This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the action of This compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors such as the pH of the environment . For instance, the rate of hydrolysis of boronic pinacol esters, which is a crucial step in their reactivity, is considerably accelerated at physiological pH .
properties
IUPAC Name |
1-(benzenesulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4S/c1-15(2)16(3,4)22-17(21-15)14-11-8-12-18(14)23(19,20)13-9-6-5-7-10-13/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJEWBKHTYGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride](/img/structure/B2721934.png)

![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione](/img/structure/B2721940.png)
![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)
![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)
![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)